molecular formula C4H7N5O B2501903 N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1862274-39-2

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2501903
CAS No.: 1862274-39-2
M. Wt: 141.134
InChI Key: UXJSKNOALKPRKZ-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C4H7N5O. It is known for its unique structure, which includes a triazole ring, a nitroso group, and a carboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboximidamide with nitrosating agents under controlled conditions. The reaction is carried out in an aqueous medium, often using sodium nitrite and hydrochloric acid as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the nitroso group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The final product is purified through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

  • 1-methyl-1H-1,2,3-triazole-4-carboximidamide
  • 4-hydroxy-1,2,3-triazole
  • 1,2,3-triazole derivatives

Comparison: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. Compared to other triazole derivatives, this compound exhibits enhanced enzyme inhibitory properties and potential therapeutic applications .

Properties

IUPAC Name

N'-hydroxy-1-methyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJSKNOALKPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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